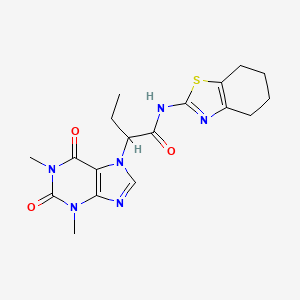![molecular formula C22H27N7O2 B10875754 2-{2-[({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10875754.png)
2-{2-[({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXYBENZALDEHYDE O1-({7-[2-(DIMETHYLAMINO)ETHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL}METHYL)OXIME is a complex organic compound with a unique structure that combines elements of benzaldehyde, pyrrolopyrimidine, and oxime functionalities
Preparation Methods
The synthesis of 4-METHOXYBENZALDEHYDE O1-({7-[2-(DIMETHYLAMINO)ETHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL}METHYL)OXIME involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolopyrimidine ring system.
Introduction of the dimethylaminoethyl side chain: This is achieved through nucleophilic substitution reactions, where the dimethylaminoethyl group is introduced to the pyrrolopyrimidine core.
Attachment of the methoxybenzaldehyde moiety: This step involves the formation of a Schiff base or oxime linkage between the methoxybenzaldehyde and the pyrrolopyrimidine derivative.
Final oxime formation: The final step involves the conversion of the Schiff base to the oxime using hydroxylamine under mild conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-METHOXYBENZALDEHYDE O1-({7-[2-(DIMETHYLAMINO)ETHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL}METHYL)OXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives or other oxidized products.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrrolopyrimidine core.
Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and hydroxylamine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-METHOXYBENZALDEHYDE O1-({7-[2-(DIMETHYLAMINO)ETHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL}METHYL)OXIME has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to study its interactions with biological macromolecules and its potential biological activities.
Mechanism of Action
The mechanism of action of 4-METHOXYBENZALDEHYDE O1-({7-[2-(DIMETHYLAMINO)ETHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL}METHYL)OXIME involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-METHOXYBENZALDEHYDE O1-({7-[2-(DIMETHYLAMINO)ETHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL}METHYL)OXIME include other pyrrolopyrimidine derivatives and oxime-containing compounds. These compounds share structural similarities but may differ in their specific functional groups or side chains, leading to variations in their chemical reactivity and biological activity. The uniqueness of 4-METHOXYBENZALDEHYDE O1-({7-[2-(DIMETHYLAMINO)ETHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL}METHYL)OXIME lies in its combination of these structural elements, which may confer distinct properties and applications.
Properties
Molecular Formula |
C22H27N7O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[4-[[(E)-(4-methoxyphenyl)methylideneamino]oxymethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H27N7O2/c1-15-16(2)28(11-10-27(3)4)21-20(15)22-25-19(26-29(22)14-23-21)13-31-24-12-17-6-8-18(30-5)9-7-17/h6-9,12,14H,10-11,13H2,1-5H3/b24-12+ |
InChI Key |
BEZDBGNMRLLVMN-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC=C(C=C4)OC)CCN(C)C)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC=C(C=C4)OC)CCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate](/img/structure/B10875678.png)
![10-(2,4-Dimethylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile](/img/structure/B10875684.png)
![6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B10875687.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875694.png)
![Bis[2-(naphthalen-2-yl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B10875699.png)
![2-{1-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875700.png)
![(2E)-3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}prop-2-enoic acid](/img/structure/B10875704.png)
![2-({2-[(4-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10875709.png)
![2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B10875715.png)
![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875723.png)
![2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10875725.png)

![2-[({[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10875731.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875743.png)
